N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-methoxybenzamide
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Overview
Description
N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE is a complex organic compound featuring a thieno[2,3-c]pyran core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-Dimethyl-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-chlorobutanamide
- N-benzyl-N’-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)thiourea
Uniqueness
N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-METHOXYBENZAMIDE is unique due to its specific structural features, such as the methoxybenzamide group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2)8-13-14(9-19)17(24-15(13)10-23-18)20-16(21)11-4-6-12(22-3)7-5-11/h4-7H,8,10H2,1-3H3,(H,20,21) |
InChI Key |
SCBNOELADYCQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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